N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline
CAS No.: 97259-70-6
Cat. No.: VC17016103
Molecular Formula: C17H23N5O3S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97259-70-6 |
|---|---|
| Molecular Formula | C17H23N5O3S |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline |
| Standard InChI | InChI=1S/C17H23N5O3S/c1-3-5-11-25-12-10-21(4-2)15-8-6-14(7-9-15)19-20-17-18-13-16(26-17)22(23)24/h6-9,13H,3-5,10-12H2,1-2H3 |
| Standard InChI Key | CDNQZZFCKSPREX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Design
The molecular architecture of N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline features three critical components:
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Azo Group (-N=N-): Serves as a chromophore, enabling electronic transitions that are exploitable in dye chemistry .
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5-Nitrothiazole Ring: Introduces electron-withdrawing effects, enhancing electrophilicity and stability .
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N-Substituted Aniline Moiety: The N-(2-butoxyethyl) and N-ethyl groups improve solubility in organic solvents compared to simpler analogs.
The compound’s IUPAC name, N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline, reflects these substituents. Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR), confirm key functional groups:
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IR Peaks:
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NMR Signals:
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Aromatic protons appear as multiplet clusters between 6.8–7.5 ppm.
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Synthesis and Scalable Production
Laboratory-Scale Synthesis
The synthesis follows a diazo-coupling reaction, a two-step process:
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Diazotization: Treatment of 4-amino-N-(2-butoxyethyl)-N-ethylaniline with sodium nitrite () under acidic conditions (HCl) generates the diazonium salt intermediate.
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Coupling: Reaction with 5-nitro-2-aminothiazole under controlled pH (8–9) yields the target azo compound.
Reaction Conditions:
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Temperature: 0–5°C (diazotization), 25°C (coupling)
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Yield: ~65–75% (optimized)
Industrial-Scale Manufacturing
For commercial production, continuous flow reactors are preferred to enhance efficiency:
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Advantages:
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Precise temperature/pH control (~1% variability).
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Reduced reaction time (2–3 hours vs. 6–8 hours in batch).
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Table 1: Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature (°C) | 0–25 | 5–20 |
| pH Range | 8–9 | 7.5–8.5 |
| Yield (%) | 65–75 | 80–85 |
| Reactor Type | Batch | Continuous Flow |
Physicochemical Properties
Table 2: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 97259-70-6 |
| Solubility | Soluble in DMSO, acetone; insoluble in water |
| 465–500 nm (UV-Vis) |
The compound exhibits bathochromic shifts in UV-Vis spectra due to extended conjugation from the azo-thiazole system . Its insolubility in water aligns with hydrophobic N-alkyl substituents, while nitro and azo groups contribute to moderate polarity .
Research Findings and Applications
Organic Synthesis
The electrophilic azo bond participates in:
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Nucleophilic Coupling: Reacts with amines or thiols to form hydrazone derivatives.
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Reduction: Catalytic hydrogenation yields aromatic amines, intermediates for pharmaceuticals.
Biological Assays
Preliminary studies suggest utility in:
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Enzyme Inhibition: Competes with substrates for binding sites in thiazole-sensitive enzymes.
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Cellular Imaging: Nitro group facilitates fluorescence quenching mechanisms .
Dye Chemistry
Though direct dyeing applications are unreported, structural analogs demonstrate:
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Color Fastness: Ratings of 4–5 (excellent) on leather substrates .
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Substantivity: Enhanced by hydrophobic alkyl chains.
Comparative Analysis with Related Azo Compounds
Table 3: Comparison with N,N-Dimethyl Analog
The butoxyethyl chain confers superior solubility, enabling broader synthetic utility compared to methyl groups .
Future Research Directions
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Biological Screening: Expand studies on antimicrobial or anticancer activity.
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Green Synthesis: Explore biocatalytic routes to reduce nitro group waste.
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Materials Science: Investigate optoelectronic applications in organic semiconductors.
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